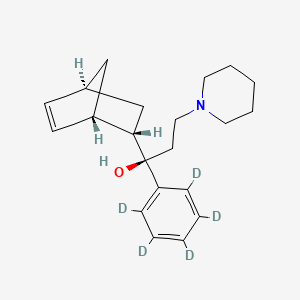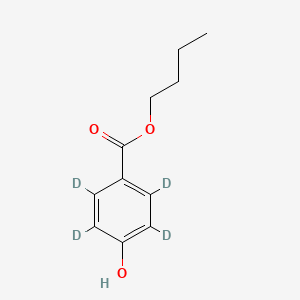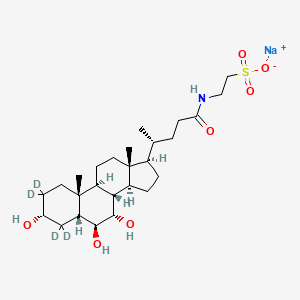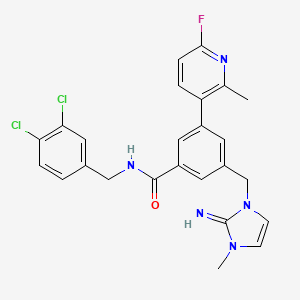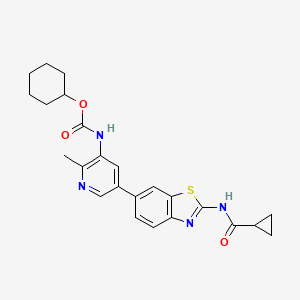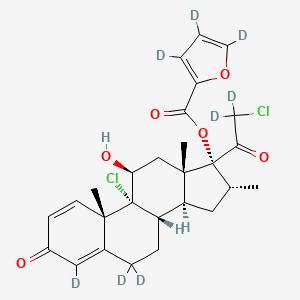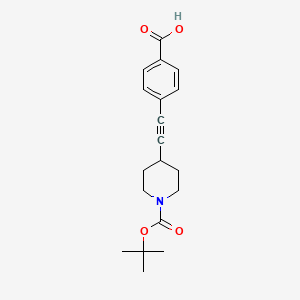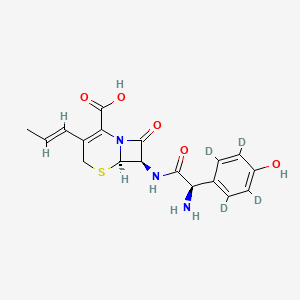
Cefprozil-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefprozil-d4 is a deuterium-labeled analogue of cefprozil, a second-generation cephalosporin antibiotic. It is used primarily in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of cefprozil. The deuterium atoms replace hydrogen atoms in the cefprozil molecule, providing a stable isotope that can be easily traced using mass spectrometry techniques .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cefprozil-d4 involves the incorporation of deuterium atoms into the cefprozil molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the cefprozil structure.
Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves:
Large-Scale Hydrogen-Deuterium Exchange: Utilizing industrial reactors to facilitate the exchange of hydrogen with deuterium.
Análisis De Reacciones Químicas
Types of Reactions: Cefprozil-d4, like cefprozil, undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can occur at various positions in the this compound molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidized Derivatives: Products formed from the oxidation of this compound.
Reduced Derivatives: Products formed from the reduction of this compound.
Substituted Derivatives: Products formed from substitution reactions
Aplicaciones Científicas De Investigación
Cefprozil-d4 has a wide range of applications in scientific research, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of cefprozil in the body.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of cefprozil.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving cefprozil.
Analytical Method Development: Employed in the development and validation of analytical methods for the quantification of cefprozil and its metabolites in biological samples
Mecanismo De Acción
Cefprozil-d4, like cefprozil, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and final stage of bacterial cell wall synthesis. This leads to the lysis and death of the bacteria. The molecular targets include various PBPs, and the pathways involved are related to the inhibition of cell wall synthesis .
Comparación Con Compuestos Similares
Cefuroxime: Another second-generation cephalosporin with similar antibacterial activity.
Cefaclor: A second-generation cephalosporin used to treat similar infections.
Cefoxitin: A cephamycin antibiotic with a broader spectrum of activity against anaerobes.
Cefotetan: A second-generation cephalosporin with similar uses.
Comparison:
Cefprozil-d4 vs. Cefuroxime: Both have similar antibacterial spectra, but this compound is used primarily in pharmacokinetic studies due to its deuterium labeling.
This compound vs. Cefaclor: this compound has a broader spectrum of activity against certain gram-negative bacteria.
This compound vs. Cefoxitin: Cefoxitin has better activity against anaerobes compared to this compound.
This compound vs. Cefotetan: Both have similar uses, but cefotetan has a longer half-life.
Propiedades
Fórmula molecular |
C18H19N3O5S |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m1/s1/i4D,5D,6D,7D |
Clave InChI |
WDLWHQDACQUCJR-BMKVJPEASA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C/C)C(=O)O)N)[2H])[2H])O)[2H] |
SMILES canónico |
CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12425344.png)
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 6-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12425350.png)
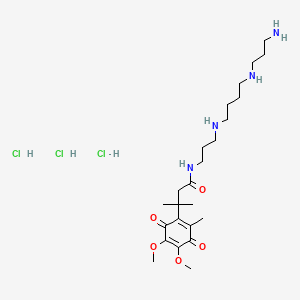
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one](/img/structure/B12425365.png)
![[(1R,2R,4S,5S)-9-hydroxy-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12425369.png)

